molecular formula C21H20N2O5S2 B2935477 (E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate CAS No. 875285-82-8

(E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

Cat. No.: B2935477
CAS No.: 875285-82-8
M. Wt: 444.52
InChI Key: ZNCYRNGLUYSIIQ-QGOAFFKASA-N
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Description

(E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate (CAS 875285-82-8) is a chemical compound with the molecular formula C21H20N2O5S2 and a molecular weight of 444.5 g/mol . This compound is of significant interest in medicinal chemistry as part of a class of small molecule agonists known to target integrin CD11b/CD18 . These integrin agonists, including related compounds termed Leukadherins, function by enhancing integrin-dependent cell adhesion, which can reduce leukocyte activation and recruitment in inflammatory pathways . Research into such compounds suggests potential applications in a wide range of b2 integrin-mediated conditions, including acute and chronic inflammation, autoimmune diseases (such as lupus, psoriasis, and rheumatoid arthritis), chronic kidney disease, ischemia-reperfusion injury, and cancer . The specific morpholino substitution on the thiazolidinone core of this molecule is a key structural feature that distinguishes it within this family of bioactive compounds. This product is intended for research purposes only, specifically for in vitro and preclinical investigations aimed at understanding immune modulation, inflammatory processes, and integrin signaling. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-[5-[(E)-(3-morpholin-4-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-2-27-20(25)15-5-3-14(4-6-15)17-8-7-16(28-17)13-18-19(24)23(21(29)30-18)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCYRNGLUYSIIQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on its biological activity, including synthesis methods, biological assays, and structure-activity relationships.

Synthesis

The synthesis of (E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate typically involves multi-step organic reactions, including the formation of the thiazolidinone core and subsequent modifications to achieve the desired benzoate structure. The general procedure includes refluxing rhodanine derivatives with appropriate aldehydes and morpholine under controlled conditions to yield the target compound .

Antitumor Activity

Research indicates that derivatives of thiazolidinones, including those related to (E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate, exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been screened against various human tumor cell lines by the U.S. National Cancer Institute (NCI), demonstrating promising results. Notably, certain derivatives showed high activity against non-small cell lung cancer (HOP-92), with a GI50 of 0.62 μM .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. A study reported that thiazolidinone derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds surpassing the efficacy of standard antibiotics like ampicillin . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 to 0.03 mg/mL, indicating strong antimicrobial potential.

Fungal Activity

In addition to antibacterial properties, the antifungal activity of related thiazolidinone compounds has been documented. These compounds were tested against various fungal strains, showing MIC values as low as 3.9 μg/mL against Saccharomyces cerevisiae, which suggests their potential utility in treating fungal infections .

Structure-Activity Relationship

The biological activity of (E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate can be correlated with its chemical structure. The presence of the thiazolidinone core is crucial for its biological effects, as it interacts with various molecular targets involved in cellular processes such as oxidative stress and inflammation. The furan and benzoate moieties may enhance its interaction with biological receptors or enzymes.

Case Studies

  • Antitumor Screening : A derivative closely related to (E)-ethyl 4-(5-(morpholino-thiazolidinone)) was tested against a panel of human cancer cell lines, revealing significant cytotoxicity in several cases, particularly in lung cancer models .
  • Antimicrobial Efficacy : A series of thiazolidinone derivatives demonstrated superior antibacterial properties compared to traditional antibiotics in vitro, highlighting their potential as new therapeutic agents .

Chemical Reactions Analysis

Thioxothiazolidinone Core

  • Nucleophilic substitution : The sulfur atom at position 2 undergoes reactions with electrophiles (e.g., alkyl halides) to form sulfides or sulfoxides .

  • Hydrolysis : The 4-oxo group is susceptible to alkaline hydrolysis, yielding carboxylic acid derivatives .

Morpholino Substituent

  • Protonation : The tertiary amine in morpholino forms salts with acids (e.g., HCl), enhancing solubility .

  • Coordination : Acts as a ligand in metal complexes due to lone-pair electrons on nitrogen and oxygen .

Ester Group

  • Saponification : Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/EtOH) .

  • Transesterification : Reacts with alcohols (e.g., methanol) in acidic media to yield methyl esters .

Derivatization and Biological Activity

Derivatives of this compound exhibit notable bioactivity, driven by structural modifications:

Table 2: Key Derivatives and Activities

Derivative StructureModification SiteActivity (MIC Range)Target OrganismReference
Carboxylic acid analogEster → COOHAntibacterial (0.004 mg/mL)Enterobacter cloacae ,
Pyrazole-fused analogThiazolidinone → pyrazoleAntifungal (0.008 mg/mL)Trichoderma viride ,
Choline salt (improved solubility)Morpholino → quaternary ammoniumAnti-inflammatoryIn vivo models

Notable findings :

  • Ester hydrolysis to the carboxylic acid (CID 1270546) enhances antibacterial potency by 10–50× compared to ampicillin .

  • Z-configuration of the exocyclic double bond is critical for antifungal activity, as confirmed by NOESY studies .

Stability and Degradation

  • Thermal stability : Decomposes above 220°C without melting .

  • Photodegradation : The furan moiety undergoes [4+2] cycloaddition under UV light, forming dimeric byproducts .

  • Oxidative susceptibility : The thioxo group oxidizes to sulfoxide (S=O) in the presence of H₂O₂ .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, comparisons are drawn with structurally analogous thiazolidinone and benzoate derivatives. Key structural variations include substituents on the thiazolidinone ring, the nature of the aromatic systems (e.g., furan, benzene), and ester functionalization. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate C₂₂H₂₁N₃O₅S₂ 487.55 Morpholino, thioxothiazolidinone, ethyl benzoate Enhanced solubility (morpholino), redox-active core, lipophilic ester
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)... C₃₈H₄₇FNO₈SSi 724.28 4-Fluorobenzyl, triisopropylsilyl ester Fluorine-induced electronegativity, steric hindrance (silyl ester)
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one C₁₄H₈N₂O₄S₂ 332.36 4-Nitrophenyl, furan Strong electron-withdrawing nitro group, planar conjugation
Ethyl 4-{5-[(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]... C₂₂H₂₀N₄O₄S 436.48 Thiadiazolo-pyrimidinone, propyl group Extended π-system, potential for intercalation

Key Findings from Comparative Analysis

Electronic Effects of Substituents: The morpholino group in the target compound improves solubility compared to the 4-nitrophenyl group in the analog from , which introduces strong electron-withdrawing effects but reduces bioavailability .

Structural Rigidity and Conjugation: The thiadiazolo-pyrimidinone system in extends π-conjugation, which may enhance UV-Vis absorbance properties compared to the simpler thioxothiazolidinone core of the target compound . The E-configuration in the target compound and ensures planar alignment of the exocyclic double bond, critical for intramolecular charge transfer .

Synthetic Considerations: Synthesis of the target compound likely involves condensation reactions between a morpholino-substituted thiazolidinone precursor and a furan-benzoate aldehyde, paralleling methods described in and using DMF or THF as solvents . Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is common across analogs, as noted in and .

Spectroscopic Characterization :

  • NMR and IR spectroscopy (as referenced in and ) are standard for confirming the E-configuration and functional groups, such as the thioxo (C=S) stretch at ~1200 cm⁻¹ and aromatic proton signals in the δ 7.0–8.5 ppm range .

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